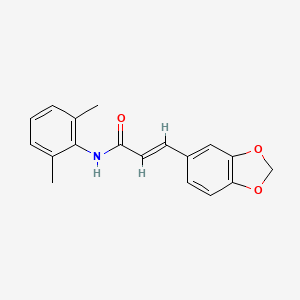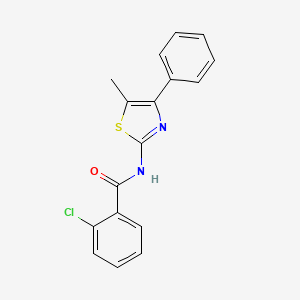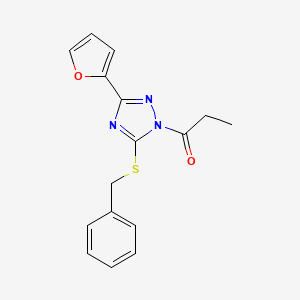![molecular formula C18H20N2O2 B5820701 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5820701.png)
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as MPBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBD is a synthetic compound that belongs to the class of benzamides and has been found to have a wide range of biological activities.
作用机制
The mechanism of action of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is not fully understood, but it is believed to act on dopamine receptors in the brain. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have high affinity for dopamine D3 receptors, which are involved in the regulation of dopamine release in the brain. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have moderate affinity for dopamine D2 receptors, which are involved in the regulation of motor function.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have analgesic effects, reducing pain sensitivity in animal models. In addition, 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
实验室实验的优点和局限性
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully studied. In addition, the effects of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research on 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the potential use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have neuroprotective effects in animal models, and further studies are needed to investigate its potential therapeutic use. Another area of interest is the use of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide in cancer therapy. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have anti-cancer properties, and further studies are needed to investigate its potential use in combination with other cancer therapies. Finally, further studies are needed to fully understand the mechanism of action of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide and its potential off-target effects.
合成方法
The synthesis of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves several steps, starting with the preparation of 4-(1-pyrrolidinyl)aniline. This compound is then reacted with 4-methoxybenzoyl chloride to obtain 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide. The synthesis of 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been optimized to yield high purity and high yield of the final product.
科学研究应用
4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. 4-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been used as a tool in neuroscience research to study the role of dopamine receptors in the brain.
属性
IUPAC Name |
4-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-10-4-14(5-11-17)18(21)19-15-6-8-16(9-7-15)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMDQOQXWCCGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)


![1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5820660.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)
![2'-{[(2,3-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5820689.png)

![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)
